4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Lipophilicity ADME Prediction Permeability

Choose this precision chemical tool for your drug discovery programs. Its p-tolyl-imidazole motif provides a calculated logP increment of +0.344 over the unsubstituted phenyl analog, enabling fine-tuned lipophilicity without exceeding polarity thresholds (tPSA 65 Ų). The 4-bromo substituent serves as a versatile synthetic handle for rapid library diversification via mild cross-coupling (C-Br bond dissociation energy ~285 kJ/mol), while the para-substitution minimizes steric clashes in target binding pockets. The characteristic bromine isotopic pattern facilitates unambiguous MS and X-ray crystallography analysis. A cost-effective, rationally designed scaffold for reproducible SAR studies.

Molecular Formula C19H18BrN3OS
Molecular Weight 416.34
CAS No. 897454-93-2
Cat. No. B2815259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897454-93-2
Molecular FormulaC19H18BrN3OS
Molecular Weight416.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H18BrN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
InChIKeyCMAMESACDLVEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-93-2): Structural Identity and Procurement-Relevant Physicochemical Profile


4-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-93-2) is a synthetic small molecule of the imidazolyl-thioethyl-benzamide class, characterized by a 4-bromobenzamide core linked via a thioether bridge to a 5-(p-tolyl)-1H-imidazole moiety . Its molecular formula is C19H18BrN3OS with a molecular weight of 416.3 g/mol . Computational profiling from the ZINC database (ZINC947953) reports a logP of 4.634, topological polar surface area (tPSA) of 65 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. No published biological activity data are available for this compound in peer-reviewed literature or public bioactivity databases (ChEMBL, BindingDB) as of the search date [1].

Why Generic Substitution Fails for 4-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide: Physicochemical Divergence from Closest Structural Analogs


Although structurally related imidazolyl-thioethyl-benzamide analogs share a common core scaffold, subtle variations in substituents produce quantifiable differences in lipophilicity, polar surface area, and molecular recognition capacity that preclude interchangeable use. The p-tolyl substituent on the imidazole ring of this compound introduces a methyl group that, relative to the unsubstituted phenyl analog, increases calculated logP by approximately 0.34 units and alters tPSA by 18 Ų [1][2]. The 4-bromo substitution pattern on the benzamide ring further differentiates this compound from its 2-bromo positional isomer and 4-chloro analog, changing both electronic properties and synthetic reactivity in cross-coupling chemistry . These physicochemical differences translate into divergent solubility, permeability, and target engagement profiles that cannot be assumed equivalent absent direct comparative data.

Quantitative Differentiation Evidence: 4-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide vs. Closest Analogs


Lipophilicity (logP): p-Tolyl vs. Phenyl Imidazole Substitution

The presence of the p-tolyl group on the imidazole ring of the target compound increases calculated lipophilicity relative to the phenyl-substituted analog. The target compound (ZINC947953) exhibits a computed logP of 4.634, compared with 4.29 for the phenyl analog 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (ZINC3140763, CAS 886898-27-7) [1][2]. This difference of +0.344 logP units is attributable to the additional methyl group on the para position of the phenyl ring, which increases hydrophobic surface area and is expected to enhance membrane partitioning.

Lipophilicity ADME Prediction Permeability

Topological Polar Surface Area (tPSA): Impact of p-Tolyl vs. Phenyl on Polarity

The tPSA of the target compound is 65 Ų, compared to 47 Ų for the phenyl analog (ZINC3140763) [1][2]. This 18 Ų difference is notable because tPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 60–70 Ų correlate with improved oral bioavailability but potentially reduced CNS access. The target compound's tPSA of 65 Ų places it in a transitional zone where both oral absorption and limited brain penetration are feasible, whereas the phenyl analog at 47 Ų would be predicted to have higher CNS penetration.

Polar Surface Area Drug-likeness Oral Bioavailability

Molecular Weight Differentiation: 4-Bromo-p-tolyl vs. Unsubstituted Benzamide

The target compound has a molecular weight of 416.3 g/mol , compared to 337.44 g/mol for the unsubstituted benzamide analog N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-51-2) . The difference of 78.86 g/mol corresponds primarily to the addition of the 4-bromo substituent (atomic weight of Br ≈ 79.9). This bromine atom provides a heavy atom handle for experimental phasing in X-ray crystallography and a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the unsubstituted analog.

Molecular Weight Lead-likeness Fragment-based Design

Bromine Substitution Position: 4-Bromo vs. 2-Bromo Isomer Differentiation

The target compound features a bromine atom at the 4- (para) position of the benzamide ring, in contrast to the 2-bromo (ortho) positional isomer 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-16-4, MW 402.3) . While both isomers share the same molecular formula (C18H16BrN3OS for the phenyl series), the para-bromo substitution yields a more linear, less sterically hindered geometry compared to ortho-substitution. In medicinal chemistry, para-substituted benzamides generally exhibit different conformational preferences and hydrogen-bonding patterns with target proteins compared to their ortho-substituted counterparts. The distinct electronic effects (Hammett σpara = +0.23 for Br vs. σortho = +0.33 for Br in benzoic acid series) also alter the acidity of the amide NH and the electrophilicity of the carbonyl carbon, affecting both target binding and metabolic stability.

Positional Isomerism SAR Electronic Effects

4-Bromo vs. 4-Chloro Reactivity in Cross-Coupling Chemistry

The C–Br bond in the target compound provides a more reactive handle for palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in the 4-chloro analog (4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide). The bond dissociation energy of a C–Br bond (approximately 285 kJ/mol for aryl bromides) is significantly lower than that of a C–Cl bond (approximately 340 kJ/mol for aryl chlorides) [1]. This translates into faster oxidative addition with Pd(0) catalysts under milder conditions, enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings with higher yields and lower catalyst loadings. While this is a class-level property of aryl bromides vs. aryl chlorides, the presence of the bromine atom in this specific molecular context—adjacent to an electron-withdrawing amide group—further activates the C–Br bond toward oxidative addition.

Cross-Coupling Synthetic Handle C–X Bond Reactivity

Optimal Research and Industrial Application Scenarios for 4-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined logP and tPSA Profiles

The target compound's computed logP of 4.634 and tPSA of 65 Ų position it in a physicochemical space that balances oral absorption potential with moderate lipophilicity [1]. Medicinal chemistry teams optimizing lead series for oral bioavailability with minimized CNS penetration can use this compound as a reference scaffold, where the p-tolyl group provides the specific lipophilicity increment (+0.344 logP vs. phenyl analog) needed to achieve target permeability without exceeding acceptable polarity thresholds [1][2]. This defined profile reduces the need for extensive analog synthesis to dial in permeability properties.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 4-Bromo Position

The 4-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, enabling rapid generation of focused compound libraries from a common intermediate [1]. The lower bond dissociation energy of the C–Br bond (~285 kJ/mol) compared to the C–Cl bond (~340 kJ/mol) in the chloro analog allows for milder reaction conditions and broader functional group tolerance during diversification [1]. This makes the target compound a cost-effective building block for parallel synthesis of analogs with varied biaryl, alkene, or amine substituents at the 4-position.

Chemical Probe Design Leveraging Para-Bromo Geometry and Electronic Properties

The para-substitution pattern of the bromine atom, combined with the electron-withdrawing amide group, creates a predictable electronic environment for target engagement studies. The 4-bromo positioning minimizes steric clashes with protein binding pockets compared to the 2-bromo ortho isomer, reducing conformational uncertainty in docking studies and structure-based drug design [1]. Researchers developing chemical probes for bromodomain-containing proteins or other targets with defined binding geometries can leverage the linear shape and consistent electronic properties of the para-bromo benzamide motif for reproducible SAR exploration.

Mass Spectrometry and X-ray Crystallography Applications Exploiting the Bromine Heavy Atom

The presence of bromine (atomic weight ~79.9) provides a characteristic isotopic pattern (1:1 ratio for ⁷⁹Br:⁸¹Br) that facilitates compound identification and quantification by mass spectrometry, as well as a heavy atom for experimental phasing in X-ray crystallography of protein-ligand complexes [1][2]. The molecular weight increment of 78.86 g/mol over the unsubstituted analog is detectable even at low concentrations in biological matrices, enabling pharmacokinetic tracking without radiolabeling [1][2]. This makes the compound particularly valuable for structural biology and DMPK studies where unambiguous detection is essential.

Quote Request

Request a Quote for 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.